![molecular formula C11H6BrClN2O B15062741 [(5-Bromo-7-chloroquinolin-8-yl)oxy]acetonitrile CAS No. 88757-52-2](/img/structure/B15062741.png)
[(5-Bromo-7-chloroquinolin-8-yl)oxy]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-Bromo-7-chloroquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H6BrClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-7-chloroquinolin-8-ol.
Reaction with Acetonitrile: The 5-bromo-7-chloroquinolin-8-ol is reacted with acetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Formation of the Product: The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)acetonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be used to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-((5-Bromo-7-chloroquinolin-8-yl)oxy)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the quinoline ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Hydrolysis: Carboxylic acids or amides.
科学研究应用
2-((5-Bromo-7-chloroquinolin-8-yl)oxy)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimalarial, antimicrobial, and anticancer activities.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Research: It serves as a precursor for the synthesis of other quinoline derivatives, which are studied for their chemical properties and reactivity.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA synthesis, protein synthesis, and signal transduction.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and immune response. The exact mechanism may vary depending on the specific biological context and the presence of other interacting molecules.
相似化合物的比较
Similar Compounds
5-Bromo-7-chloroquinolin-8-ol: A precursor in the synthesis of 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)acetonitrile.
7-Bromo-5-chloroquinolin-8-amine: Another quinoline derivative with similar structural features.
8-Hydroxyquinoline: A related compound with a hydroxyl group at the 8-position instead of the acetonitrile group.
Uniqueness
2-((5-Bromo-7-chloroquinolin-8-yl)oxy)acetonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and acetonitrile groups makes it a versatile intermediate for the synthesis of various bioactive compounds.
属性
CAS 编号 |
88757-52-2 |
|---|---|
分子式 |
C11H6BrClN2O |
分子量 |
297.53 g/mol |
IUPAC 名称 |
2-(5-bromo-7-chloroquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6BrClN2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2 |
InChI 键 |
BZLFYSAKTRKSRN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C(=C2N=C1)OCC#N)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


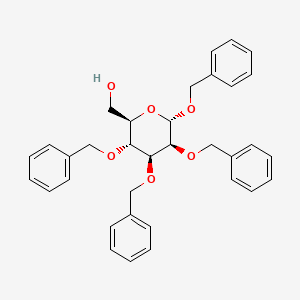
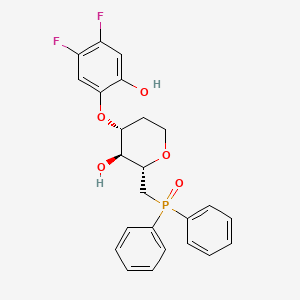
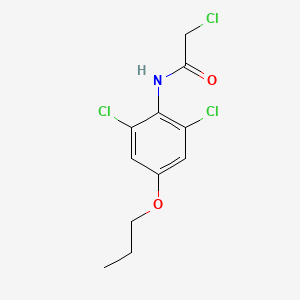
![[7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B15062686.png)
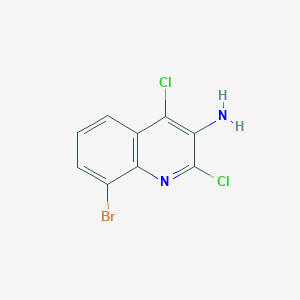
![9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062696.png)
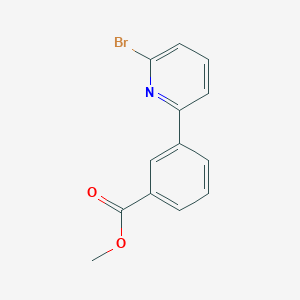
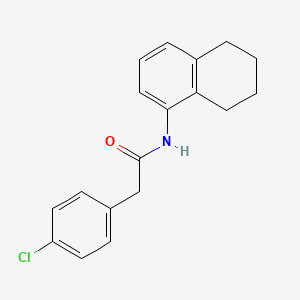
![3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine](/img/structure/B15062730.png)
![2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid](/img/structure/B15062757.png)

![Tert-butyl 7-(benzyloxy)-5-iodo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15062770.png)
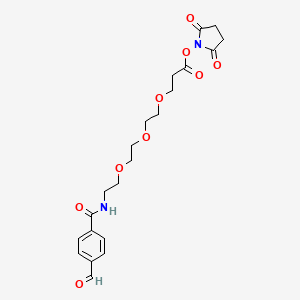
![N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine](/img/structure/B15062779.png)
